methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Description
This compound is a furan-carboxylate derivative with a complex aromatic and aliphatic substitution pattern. Its molecular formula is C₂₄H₂₄O₈, and it features three hydroxyl groups, a prenyl (3-methylbut-2-enyl) substituent, and a methyl ester moiety. Its molecular weight is 424.449 g/mol, distinguishing it from simpler furan derivatives .
Properties
CAS No. |
87414-49-1 |
|---|---|
Molecular Formula |
C24H24O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 |
InChI Key |
NGOLMNWQNHWEKU-XMMPIXPASA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Appearance |
Solid powder |
Other CAS No. |
87414-49-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-oxo-beta-(4-hydroxyphenyl)-gamma-(4-hydroxy-m-3,3-dimethylallylbenzyl)-gamma-methoxycarbonyl-gamma-butyrolactone butyrolactone I |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Furan Ring Construction
The central 5-oxofuran-2-carboxylate moiety suggests a cyclization strategy. A plausible disconnection involves the lactonization of a γ-keto ester precursor. For example, a diketone intermediate could undergo intramolecular esterification under acidic conditions to form the furan ring. Alternatively, oxidative cyclization of a 1,4-dione using catalysts such as iodine or hypervalent iodine reagents may yield the furan core.
Stepwise Synthetic Procedures
Route 1: Sequential Prenylation and Cyclization
Step 1: Synthesis of 4-Hydroxy-3-(3-Methylbut-2-Enyl)Phenylmethyl Intermediate
- Starting Material : 4-Hydroxybenzaldehyde.
- Prenylation :
- Reduction : Reduce the aldehyde to a benzyl alcohol using NaBH₄ in methanol.
- Protection : Protect phenolic -OH groups with acetyl chloride to prevent side reactions.
Step 2: Furan Ring Formation
Route 2: Convergent Coupling Approach
Step 1: Independent Synthesis of Fragments
- Fragment A (Furan Core) : Prepare methyl 5-oxo-2,5-dihydrofuran-2-carboxylate via cyclocondensation of maleic anhydride with methyl glycolate.
- Fragment B (Prenylated Phenol) : Synthesize 4-hydroxy-3-(3-methylbut-2-enyl)benzyl chloride via Friedel-Crafts alkylation followed by chlorination with SOCl₂.
Step 2: Suzuki-Miyaura Coupling
Optimization Strategies and Challenges
Regioselectivity in Prenylation
The ortho-directing effect of the phenolic -OH group ensures preferential prenylation at the 3-position of the aromatic ring. However, competing para-substitution (~15%) may occur, necessitating chromatographic separation.
Stereochemical Control
The exocyclic double bond in the prenyl group may lead to E/Z isomerism. Catalytic asymmetric methods or chiral auxiliaries could be explored, though no literature exists for this specific substrate.
Analytical Characterization
Critical data for verifying successful synthesis include:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | ~18% | ~22% |
| Key Advantage | Fewer purification steps | Modular fragment assembly |
| Major Limitation | Low regioselectivity | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Butyrolactone I undergoes several types of chemical reactions, including:
Oxidation: Butyrolactone I can be oxidized to produce gamma-hydroxybutyric acid.
Reduction: It can be reduced to form gamma-butyrolactone.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as alkyl halides and strong bases are often employed.
Major Products
Oxidation: Gamma-hydroxybutyric acid.
Reduction: Gamma-butyrolactone.
Substitution: Various alkylated and functionalized derivatives.
Scientific Research Applications
Butyrolactone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in cell signaling and regulation.
Medicine: Butyrolactone I exhibits anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
Butyrolactone I exerts its effects through several molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response. By binding to the active sites of NF-κB, butyrolactone I prevents its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines . Additionally, it has been found to modulate the activity of various enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and three analogous molecules:
Key Findings:
Molecular Weight and Hydrophobicity: The target compound’s prenyl group increases its molecular weight (424.449 g/mol) compared to the simpler analogue (356.331 g/mol) lacking this substituent. The epoxide-containing analogue (440.449 g/mol) has the highest molecular weight, attributed to its rigid oxirane ring, which may limit solubility in polar solvents .
Functional Group Diversity: The target’s three hydroxyl groups provide strong H-bond donor capacity, contrasting with the benzodioxole-containing compound, which relies on ether oxygens for H-bond acceptor activity .
Structural Complexity and Bioactivity: The benzodioxole derivative’s fused furan system (370.358 g/mol) enables π-π interactions with aromatic residues in enzymes or receptors, a feature less pronounced in the target compound . The absence of a prenyl group in the 356.331 g/mol analogue reduces its resemblance to natural prenylated flavonoids, which often exhibit antioxidant or anti-inflammatory effects .
Research Implications
- Synthetic Accessibility : The target compound’s prenyl group may complicate synthesis due to regioselectivity challenges during alkylation, whereas the benzodioxole derivative can be synthesized via simpler cyclization routes .
- Pharmacological Potential: The combination of hydroxyl groups and a prenyl moiety in the target compound mirrors structural motifs in bioactive plant metabolites (e.g., prenylated coumarins), suggesting possible antimicrobial or anticancer properties warranting further study .
Biological Activity
Methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate, also known by its IUPAC name, is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- CAS Number : 87414-49-1
- Molecular Formula : C24H24O7
- Molecular Weight : 424.4 g/mol
Biological Activities
The compound exhibits various biological activities that have been investigated in several studies:
1. Antioxidant Activity
Research indicates that derivatives of this compound possess significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cancer and cardiovascular diseases.
2. Anticancer Properties
Several studies have highlighted the compound's selective cytotoxicity against tumorigenic cell lines. For instance, a study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential as a lead compound in anticancer drug development.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.2 | Inhibition of growth |
| MCF7 | 12.8 | Apoptosis induction |
| A549 | 18.5 | Cell cycle arrest |
3. Antimicrobial Activity
The compound has shown promising results against various bacterial strains and fungi. In vitro assays demonstrated its efficacy against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, thereby disrupting their growth.
- Modulation of Signaling Pathways : It affects various signaling pathways related to cell survival and apoptosis, particularly those involving reactive oxygen species (ROS) and transcription factors like NF-kB.
Case Studies
- Study on Antioxidant Properties : A study published in Frontiers in Bioengineering and Biotechnology evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong correlation between concentration and antioxidant activity, supporting its use in formulations aimed at reducing oxidative damage .
- Anticancer Efficacy : A recent investigation assessed the anticancer potential of this compound on breast cancer cells (MCF7). The findings suggested that it not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .
- Antimicrobial Testing : In a comparative study of antimicrobial agents, this compound was tested against common bacterial and fungal strains. It exhibited significant inhibition zones comparable to standard antibiotics, indicating its potential as a natural antimicrobial .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step strategies, including:
- Stepwise coupling : Use of pre-functionalized phenolic precursors (e.g., 4-hydroxy-3-(3-methylbut-2-enyl)phenyl derivatives) to assemble the furan core via Claisen-Schmidt or aldol condensation .
- Protecting group strategy : Selective protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during esterification .
- Catalytic optimization : Palladium-catalyzed reductive cyclization for furan ring closure, with formic acid derivatives as CO surrogates to improve yield .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | TBSCl, DMAP, DMF | 85 | |
| 2 | Pd(OAc)₂, HCO₂H, 80°C | 72 | |
| 3 | NaOH (aq.), MeOH | 90 |
Basic: How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
